N4-Benzoyl-2'-O-methylcytidine

Oligonucleotide synthesis Protecting group chemistry Nucleoside modification

N4-Benzoyl-2'-O-methylcytidine (52571-45-6) is a cytidine analog with benzoyl protection at the N4 amine and 2'-O-methyl modification. The benzoyl group provides robust exocyclic amine protection during solid-phase oligonucleotide synthesis, preventing branching and side reactions for higher synthetic yield and purity. This compound enhances nuclease resistance and binding affinity in antisense and RNAi applications. For consistent, reproducible results in modified oligonucleotide synthesis, select this specific building block.

Molecular Formula C17H19N3O6
Molecular Weight 361.3 g/mol
CAS No. 52571-45-6
Cat. No. B150703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Benzoyl-2'-O-methylcytidine
CAS52571-45-6
Molecular FormulaC17H19N3O6
Molecular Weight361.3 g/mol
Structural Identifiers
SMILESCOC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O
InChIInChI=1S/C17H19N3O6/c1-25-14-13(22)11(9-21)26-16(14)20-8-7-12(19-17(20)24)18-15(23)10-5-3-2-4-6-10/h2-8,11,13-14,16,21-22H,9H2,1H3,(H,18,19,23,24)
InChIKeyLIZIIHWLABYQKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N4-Benzoyl-2'-O-methylcytidine for Oligonucleotide Synthesis: A Protected Nucleoside Building Block


N4-Benzoyl-2'-O-methylcytidine (CAS 52571-45-6) is a cytidine analog that features a benzoyl protecting group at the exocyclic N4 amine and a 2'-O-methyl modification on the ribose sugar [1]. With a molecular formula of C17H19N3O6, a molecular weight of 361.35 g/mol, and a melting point of 174-175°C, it is a white to off-white powder soluble in DMSO (≥100 mg/mL) and other organic solvents . It is primarily used as a key building block in the solid-phase synthesis of modified oligonucleotides for antisense and RNA interference (RNAi) applications, where the benzoyl group provides critical exocyclic amine protection during synthesis and the 2'-O-methyl modification enhances nuclease resistance and binding affinity [1][2].

Why Unprotected or Alternatively Protected Cytidine Analogs Cannot Simply Replace N4-Benzoyl-2'-O-methylcytidine


In oligonucleotide synthesis, the N4-benzoyl protecting group is not merely an interchangeable accessory; it directly governs the efficiency, selectivity, and overall success of the synthetic process. Unprotected 2'-O-methylcytidine undergoes extensive intracellular metabolism, yielding low levels of the active triphosphate . Conversely, simply substituting the benzoyl group with a smaller acetyl group (as in N4-acetyl-2'-O-methylcytidine) results in a protecting group that is significantly more labile under the acidic conditions of deprotection steps, leading to premature loss and side reactions [1]. The benzoyl group, in contrast, provides a crucial balance of stability throughout the synthesis and is cleanly removed under standard ammonolysis conditions at the end of the process. Furthermore, N4-benzoylation has been shown to have a specific steric impact on oligonucleotide structure, such as strongly destabilizing Hoogsteen strand binding in triplex-forming PNA oligomers, an effect not observed with unmodified cytidine [2]. Therefore, substituting this compound with a non-benzoylated analog or one with a less robust protecting group introduces unpredictable and often deleterious changes in synthetic yield, purity, and the final oligonucleotide's biophysical properties, making direct substitution unadvisable without a full re-optimization of the synthesis and characterization protocols.

Quantitative Differentiation: How N4-Benzoyl-2'-O-methylcytidine Compares to Key Analogs


Synthesis Yield: Superior Performance in Selective N-Benzoylation Compared to Alternative Protecting Group Strategies

In a foundational study establishing the triester method for oligonucleotide synthesis, N4-benzoylation of 2'-O-methylcytidine proceeded with a high yield of 75% under standard conditions [1]. This yield is notably superior to that typically achieved for the synthesis of the analogous N4-acetyl-2'-O-methylcytidine, which requires more forcing conditions and often results in lower yields and complex purification steps due to the increased lability and side reactivity of the acetyl group [2].

Oligonucleotide synthesis Protecting group chemistry Nucleoside modification

Biophysical Property: Unique Electrophoretic Mobility and Reactivity Profile Differentiates from Closely Related Cytidine Analogs

N4-Benzoyl-2'-O-methylcytidine exhibits the same electrophoretic mobility as 5-hydroxyl cytidine, but critically, it does not react with hydroxylamine to produce the corresponding hydroxylated product . This is a key differentiator from unmodified cytidine and other cytidine analogs that are reactive toward hydroxylamine, a common reagent used in chemical probing of nucleic acid structure and in the preparation of certain nucleoside derivatives .

Analytical chemistry Nucleoside characterization Quality control

Physicochemical Property: Enhanced Hydrophobicity (XLogP3 = 0.8) Facilitates Organic Solubility and RP-HPLC Purification

The N4-benzoyl modification significantly increases the hydrophobicity of the nucleoside. N4-Benzoyl-2'-O-methylcytidine has a computed XLogP3 value of 0.8 [1]. In contrast, the unprotected 2'-O-methylcytidine has a much lower logP, as it lacks the lipophilic benzoyl moiety. Similarly, the N4-acetyl analog, while more lipophilic than the unprotected nucleoside, is less hydrophobic than the benzoyl derivative due to the smaller size of the acetyl group [2][3].

Oligonucleotide purification Chromatography Solubility

Metabolic Stability: 2'-O-Methyl Modification Confers Resistance to Degradation, but Benzoylation is Essential for Intracellular Activation

While N4-Benzoyl-2'-O-methylcytidine itself is a protected building block and not directly assayed for antiviral activity, its deprotected metabolite, 2'-O-methylcytidine, is a known inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase with an IC50 of 3.8 µM in enzyme assays and 21.2 µM in a cellular replicon assay [1]. Critically, the parent nucleoside, 2'-O-methylcytidine, suffers from poor intracellular conversion to its active 5'-triphosphate form; a study found that after 23 hours of incubation with 2 µM nucleoside, very little triphosphate is detected, with extensive metabolism to other species . The benzoyl protecting group serves as a prodrug moiety, designed to be cleaved intracellularly to release the active 2'-O-methylcytidine, thereby circumventing the rate-limiting first phosphorylation step and potentially improving the intracellular concentration of the active triphosphate .

Prodrug strategy Antiviral activity Metabolism

Structural Impact on Oligonucleotide Properties: N4-Benzoylation Sterically Destabilizes Unwanted Triplex Formation

Incorporation of an N4-benzoylated cytosine monomer into a PNA oligomer results in a complex with thermal stability equal to that of the corresponding PNA-DNA duplex, which is indicative of a strong destabilization of Hoogsteen strand PNA binding due to steric interference by the benzoyl moiety [1]. This effect is not seen with unmodified cytidine. The thermal stability (Tm) of the PNA-DNA duplex was not significantly altered, but the ability to form a higher-order PNA-(DNA)2 triplex was effectively abolished by the presence of the bulky benzoyl group [1].

Oligonucleotide therapeutics PNA Triplex DNA

Optimal Use Cases for Procuring N4-Benzoyl-2'-O-methylcytidine


Solid-Phase Synthesis of 2'-O-Methyl-Modified Oligonucleotides for Antisense and RNAi Therapeutics

This is the primary and most validated application. N4-Benzoyl-2'-O-methylcytidine is a standard, commercially available phosphoramidite building block precursor. The benzoyl group provides robust protection of the exocyclic amine during the iterative coupling and oxidation steps of solid-phase synthesis, preventing branching and side reactions [1]. Its high yield in the protection step (75%) makes it a cost-effective choice for large-scale synthesis [2]. The resulting 2'-O-methyl oligonucleotides exhibit enhanced nuclease resistance and improved binding affinity to complementary RNA targets, making them ideal for antisense oligonucleotides and siRNA duplexes [1].

Prodrug Strategy for Delivering 2'-O-Methylcytidine in Antiviral Research

In studies targeting HCV or other viruses dependent on RNA-dependent RNA polymerases, the parent nucleoside 2'-O-methylcytidine shows potent enzyme inhibition (NS5B IC50 = 3.8 µM) but poor intracellular activation [3]. N4-Benzoyl-2'-O-methylcytidine serves as a lipophilic prodrug that can more readily cross cell membranes and undergo intracellular esterase cleavage to release the active 2'-O-methylcytidine . This bypasses the rate-limiting first phosphorylation step, potentially leading to higher intracellular concentrations of the active 5'-triphosphate metabolite and improved antiviral efficacy in cell culture and animal models. Researchers developing novel antiviral nucleoside analogs should prioritize this protected form for biological evaluation.

Design of PNA Oligomers with Controlled Hybridization Properties

For researchers working with peptide nucleic acids (PNAs), the incorporation of an N4-benzoylated cytosine monomer is a deliberate design choice to prevent unwanted triplex formation [4]. The steric bulk of the benzoyl group strongly destabilizes Hoogsteen strand binding while leaving Watson-Crick duplex stability unaffected [4]. This allows for the creation of PNA probes and therapeutics with higher specificity, as they are less likely to form stable triplexes with double-stranded DNA, a common source of off-target effects. Procuring this specific modified nucleoside is essential for implementing this steric exclusion strategy.

Analytical Standard for Nucleoside Modification Profiling and Quality Control

The unique properties of N4-Benzoyl-2'-O-methylcytidine, including its distinct HPLC retention time (due to XLogP3 = 0.8) and its lack of reactivity with hydroxylamine, make it a valuable reference standard [5]. It can be used to calibrate analytical methods for the detection and quantification of benzoylated nucleoside impurities in oligonucleotide drug substances or to serve as a negative control in chemical probing experiments involving hydroxylamine. Its well-defined physicochemical properties (MW 361.35, mp 174-175°C) further support its use in method development and validation within GMP manufacturing environments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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